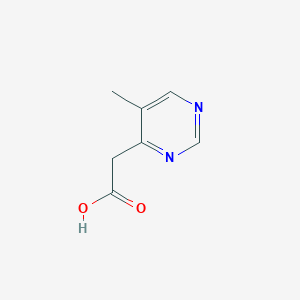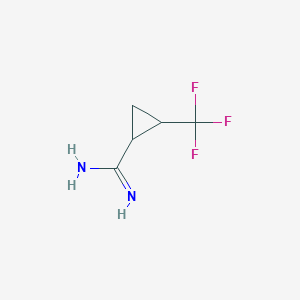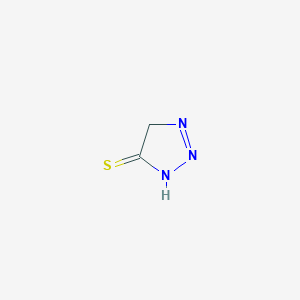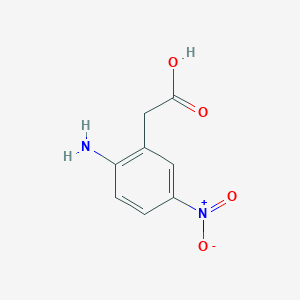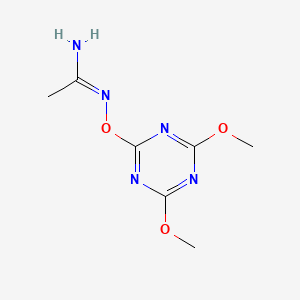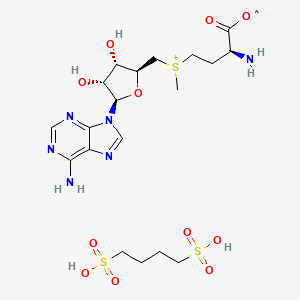
S-Adenosylmethionine1,4-butanedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Adenosylmethionine 1,4-butanedisulfonate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of S-Adenosylmethionine, which is an endogenous compound involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of S-Adenosylmethionine 1,4-butanedisulfonate typically involves the reaction of adenosine with 1,4-butanediamine to form S-Adenosylmethionine crystals. These crystals are then reacted with sulfonic acid to obtain S-Adenosylmethionine 1,4-butanedisulfonate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of S-Adenosylmethionine 1,4-butanedisulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in powder form and stored under desiccated conditions to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
S-Adenosylmethionine 1,4-butanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is involved in substitution reactions, particularly in biochemical pathways where it acts as a methyl group donor.
Common Reagents and Conditions
Common reagents used in the reactions of S-Adenosylmethionine 1,4-butanedisulfonate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of S-Adenosylmethionine 1,4-butanedisulfonate depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions result in the transfer of methyl groups to other molecules .
Aplicaciones Científicas De Investigación
S-Adenosylmethionine 1,4-butanedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a methyl group donor in various chemical reactions and studies.
Medicine: S-Adenosylmethionine 1,4-butanedisulfonate is used in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
S-Adenosylmethionine 1,4-butanedisulfonate exerts its effects through its role as a methyl group donor. It is involved in transmethylation reactions, which are crucial for cellular growth, repair, and the maintenance of the phospholipid layer in cell membranes . The compound also helps maintain the action of several hormones and neurotransmitters that affect mood . Its molecular targets include various enzymes and proteins involved in these biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
S-Adenosylmethionine: The parent compound, involved in similar biochemical pathways.
S-Adenosylmethionine tosylate: Another derivative with similar properties and applications.
S-Adenosylmethionine-d3: A deuterated form used in specific research applications.
Uniqueness
S-Adenosylmethionine 1,4-butanedisulfonate is unique due to its specific structure, which allows it to be more stable and effective in certain applications compared to its parent compound and other derivatives . Its ability to penetrate the brain and its oral availability make it particularly valuable in medical and pharmaceutical research .
Propiedades
Fórmula molecular |
C19H32N6O11S3+ |
|---|---|
Peso molecular |
616.7 g/mol |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2,17,18,19);1-4H2,(H,5,6,7)(H,8,9,10)/q+1;/t7-,8+,10+,11+,14+,27?;/m0./s1 |
Clave InChI |
RAIOGZIEIGSPBC-XKGORWRGSA-N |
SMILES isomérico |
C[S+](CC[C@@H](C(=O)[O])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
SMILES canónico |
C[S+](CCC(C(=O)[O])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


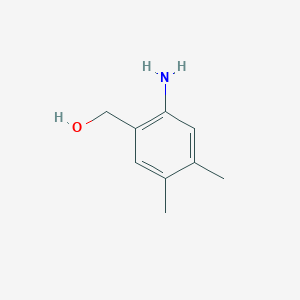
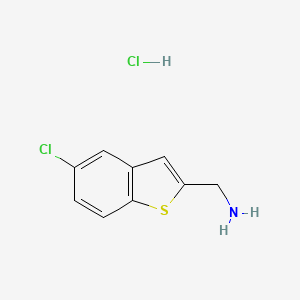
![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)
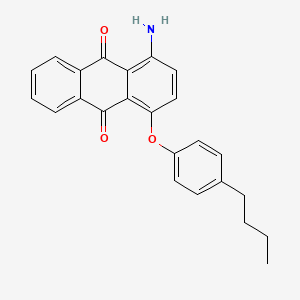
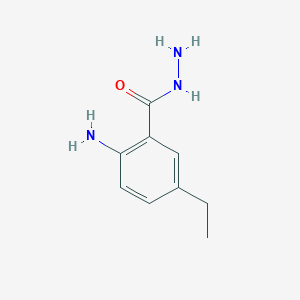
![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
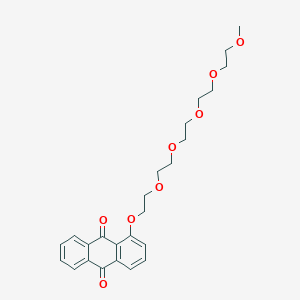
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
